molecular formula C13H12FNO4S B5746310 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide

5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide

Cat. No.: B5746310
M. Wt: 297.30 g/mol
InChI Key: URRYYHRXKTYWDD-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRYYHRXKTYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Incorporation of the fluorine atom.

    Methoxylation: Addition of the methoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include enzyme inhibition, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

  • 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzamide
  • 3-(3-fluoro-5-hydroxyphenyl)-N-methylbenzamide

Comparison: Compared to similar compounds, 5-fluoro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where sulfonamide functionality is desired.

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